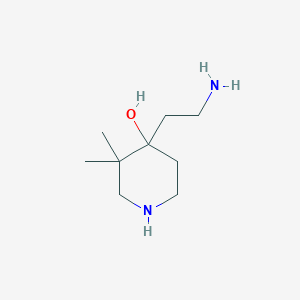
3-(Chloromethyl)-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the third carbon of a 2-methylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpentane typically involves the chlorination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows: [ \text{C}6\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}6\text{H}{13}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(Hydroxymethyl)-2-methylpentane.
Elimination: 2-Methyl-3-pentene.
Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.
Scientific Research Applications
3-(Chloromethyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.
Comparison with Similar Compounds
3-(Bromomethyl)-2-methylpentane: Similar structure but with a bromine atom instead of chlorine.
3-(Iodomethyl)-2-methylpentane: Contains an iodine atom in place of chlorine.
2-Chloromethylpentane: Chloromethyl group attached to the second carbon instead of the third.
Uniqueness: 3-(Chloromethyl)-2-methylpentane is unique due to its specific reactivity profile, which is influenced by the position of the chloromethyl group and the presence of the methyl group on the second carbon. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
NZQBFJNOOHMZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)


![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)






